5-Aminoimidazole-4-carboxamide, also known as AICA, is a naturally occurring purine biosynthesis byproduct. [] It is a heterocyclic aromatic organic compound that plays a significant role in scientific research, particularly as an activator of AMP-activated protein kinase (AMPK). [] []
AICA is often utilized in its riboside form, 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR). AICAR, a cell-permeable adenosine analog, becomes phosphorylated within the cell to form 5-aminoimidazole-4-carboxamide ribonucleoside monophosphate (ZMP). [] ZMP functions as an AMP mimetic, activating AMPK both allosterically and by promoting phosphorylation via AMPK kinase. []
5-Aminoimidazole-4-carboxamide is classified as a purine derivative. It is naturally occurring and can be found in various organisms, including bacteria and mammals, where it plays a crucial role in nucleotide synthesis. The compound is synthesized endogenously from 5-phosphoribosylamine through a series of enzymatic reactions during purine biosynthesis .
The synthesis of 5-aminoimidazole-4-carboxamide can occur through several methods, with solid-phase synthesis being one of the most efficient techniques. Key protocols include:
The molecular formula of 5-aminoimidazole-4-carboxamide is CHNO. The structure features:
5-Aminoimidazole-4-carboxamide participates in various biochemical reactions:
The mechanism of action for 5-aminoimidazole-4-carboxamide primarily involves its activation of AMP-activated protein kinase (AMPK). This activation leads to:
Research indicates that AICAR treatment results in metabolic changes that mimic those induced by exercise, making it a candidate for performance enhancement in sports . Its effects are not solely dependent on AMPK activation; it also influences other signaling pathways related to metabolism.
5-Aminoimidazole-4-carboxamide has several notable applications:
5-Aminoimidazole-4-carboxamide (AICA) is a fundamental metabolic intermediate in the de novo purine biosynthesis pathway, conserved across all eukaryotic organisms. As 5-aminoimidazole-4-carboxamide ribotide (AICAR or ZMP), it occupies the penultimate position in the 10-step pathway leading to inosine monophosphate (IMP) synthesis. AICAR is generated from succinyl-AICAR (SAICAR) through the action of adenylosuccinate lyase (ASL) and is subsequently converted to IMP via the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC) [1] [4]. This transformation involves two critical reactions:
In mammals, disruptions in this pathway have severe consequences. For example, mutations in ATIC cause AICA-ribosiduria, characterized by massive urinary excretion of AICA-riboside (the dephosphorylated form of AICAR) and accumulation of ZMP (AICAR monophosphate), ZDP, and ZTP in erythrocytes. This results in profound neurological defects and developmental abnormalities due to impaired purine synthesis and subsequent ATP depletion [1] [8].
Table 1: AICA Derivatives and Their Metabolic Significance
Compound | Abbreviation | Chemical Form | Primary Location | Biological Significance |
---|---|---|---|---|
5-Aminoimidazole-4-carboxamide riboside | AICA-riboside | Nucleoside | Urine (pathological) | Diagnostic marker for ATIC deficiency |
5-Aminoimidazole-4-carboxamide ribotide | AICAR (ZMP) | 5'-Monophosphate nucleotide | Erythrocytes, cells | Purine intermediate; AMPK activator |
5-Aminoimidazole-4-carboxamide di- and tri-phosphate | ZDP, ZTP | Di- and tri-phosphate nucleotides | Erythrocytes | Proposed alarmones; accumulate in ATIC deficiency |
AICA derivatives serve as critical regulatory nodes in cellular metabolism through both substrate-level control and allosteric modulation:
Metabolic dysregulation occurs when AICA processing is impaired. In ATIC deficiency:
Table 2: Metabolic Effects of AICA Derivatives in Experimental Systems
Biological Context | Key Finding | Mechanistic Insight | Reference |
---|---|---|---|
Liver AMPK-KO mice | AICAR suppresses glucose production AMPK-independently | Nucleotide monophosphate (NMP) pool alters flux | [2] |
IFNγ/TNFα-induced muscle atrophy | AICAR prevents wasting; metformin does not | Restoration of mitochondrial function | [7] |
Yeast adenine regulation | Physiological AICAR modulates transcription factor interactions | Links purine availability to gene expression | [1] |
ATIC-deficient human cells | AICAR accumulation >10mM causes growth arrest | ATP depletion and purine imbalance | [1] |
The enzymatic machinery processing AICA exhibits remarkable evolutionary conservation, though with clade-specific adaptations:
The metabolic integration of AICA derivatives extends beyond purine synthesis. In yeast:
Table 3: Evolutionary Variations in AICA-Processing Enzymes
Organism Group | Key Enzyme | Cofactor/Energy Source | Structural Features | Biological Role |
---|---|---|---|---|
Mammals/Yeast | ATIC (bifunctional) | (N^{10})-formyl-THF | Monomeric; interdomain channel for intermediate transfer | Final steps of IMP synthesis |
Bacteria | PurT/PurP | ATP + formate | ATP-grasp fold; monomeric or oligomeric | Folate-independent formylation |
Archaea | PurP | ATP + formate | Hexameric; conserved His-Arg-Ser-Arg motif | AICAR → FAICAR conversion |
Plants | ATIC-like | (N^{10})-formyl-THF | Homologous to mammalian ATIC | Purine biosynthesis and salvage |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7